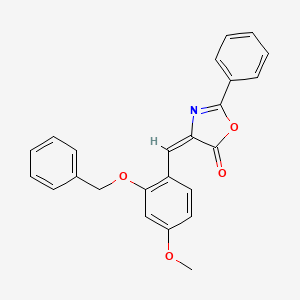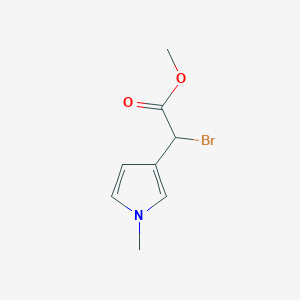
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is a chemical compound with the molecular formula C₈H₁₀BrNO₂. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate typically involves the bromination of methyl 2-(1-methyl-1H-pyrrol-3-yl)acetate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to manage the exothermic nature of the bromination reaction.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules and other functional compounds .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the pyrrole ring.
Ethyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate: An ethyl ester analog with similar chemical properties.
2-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid: A carboxylic acid derivative with different reactivity due to the presence of the carboxyl group.
Uniqueness
Methyl 2-bromo-2-(1-methyl-1H-pyrrol-3-yl)acetate is unique due to the presence of both the bromine atom and the pyrrole ring. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
methyl 2-bromo-2-(1-methylpyrrol-3-yl)acetate |
InChI |
InChI=1S/C8H10BrNO2/c1-10-4-3-6(5-10)7(9)8(11)12-2/h3-5,7H,1-2H3 |
Clave InChI |
QMWQLZGKEOAXOV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1)C(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
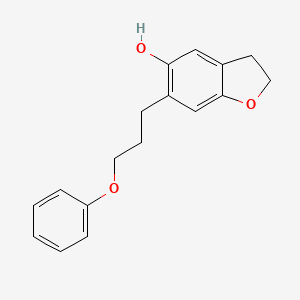
![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
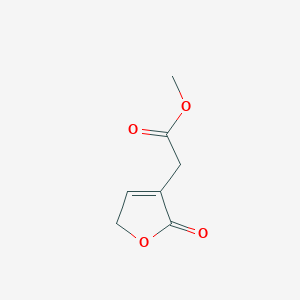
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)



![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
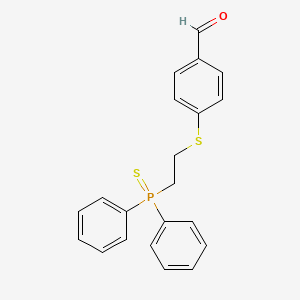
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
